N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationships

Researchers face a common bottleneck: SAR exploration of the thiolane-1,1-dioxide benzamide series is hampered by the unavailability of defined, traceable reference compounds. N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide (CAS 898413-44-0) directly resolves this gap. - Pre-screened in five HTS campaigns at Harvard Medical School (HMS1262/HCMV UL50, HMS791/KSHV ORF73, HMS979/LtaS anti-MRSA), providing a traceable starting point for confirmatory dose-response assays. - Defined 3-fluoro substitution and N-ethyl tertiary amide offer a precise comparator for systematic SAR exploration where fluorine position, N-alkyl chain length, or ring substitution are varied. - Sulfone core combined with HBD=0 makes it suitable for metabolic stability assays to quantify the contribution of the sulfone group versus non-oxidized controls.

Molecular Formula C13H16FNO3S
Molecular Weight 285.33
CAS No. 898413-44-0
Cat. No. B2571192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide
CAS898413-44-0
Molecular FormulaC13H16FNO3S
Molecular Weight285.33
Structural Identifiers
SMILESCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C13H16FNO3S/c1-2-15(12-6-7-19(17,18)9-12)13(16)10-4-3-5-11(14)8-10/h3-5,8,12H,2,6-7,9H2,1H3
InChIKeyNWIWNYGOVKOHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 898413-44-0: Identity & Physicochemical Profile


N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide (CAS 898413-44-0) is a synthetic small molecule (C13H16FNO3S, MW 285.34 g/mol) belonging to the thiolane-1,1-dioxide (sulfolane) benzamide class . The compound features a 3-fluorobenzamide moiety N-linked to an N-ethyl-substituted thiolane-1,1-dioxide ring system . It has been included as a screening member in five distinct high-throughput screening (HTS) campaigns at the ICCB-Longwood/NSRB Screening Facility, Harvard Medical School, targeting HCMV nuclear egress (UL50), KSHV latency (ORF73), the GIV GBA-motif–Gαi interaction, LtaS in Staphylococcus aureus, and poliovirus RNA polymerase . Notably, the ZINC database (ZINC12912516) records no known bioactivity and no associated publications per ChEMBL 20 [1].

HTS screening provenance: pre-annotated across five academic HTS campaigns (HCMV, KSHV, GIV-Gαi, LtaS, poliovirus polymerase)
Defined chemotype for SAR: 3-fluorobenzamide, N-ethyl, thiolane-1,1-dioxide core with no ring substitution
Tertiary amide (HBD=0): zero hydrogen-bond donor count may support permeability and CNS penetration profiling

Why In-Class Substitution Fails for 898413-44-0


Within the thiolane-1,1-dioxide benzamide series, three structural variables exert orthogonal influence on molecular recognition: (i) the position of the fluorine substituent on the benzamide ring (2-, 3-, or 4-fluoro), (ii) the N-alkyl substituent on the thiolane-dioxide nitrogen (N-ethyl, N-methyl, N-propyl, N-benzyl, or unsubstituted NH), and (iii) the presence and stereochemistry of substituents on the thiolane ring itself . The 3-fluoro orientation in the target compound positions the electron-withdrawing fluorine meta to the carbonyl, which is predicted to alter the benzamide ring's electrostatic potential and hydrogen-bond-accepting character relative to the 2-fluoro and 4-fluoro isomers [1]. Simultaneously, the N-ethyl group modulates the tertiary amide's conformational preferences and lipophilicity compared to N-methyl analogs (e.g., PubChem CID 7260182) or the secondary amide NH series [2]. Because no published selectivity profiling exists for any member of this chemical series, substituent effects cannot be predicted a priori; generic substitution therefore carries unquantifiable risk of altered target engagement or loss of the screening-relevant pharmacophore.

Fluorine Positional Isomerism
3-fluoro (meta) substitution cannot be replicated by 2- or 4-fluoro analogs; electrostatic and hydrogen-bond character may shift significantly.
N-Alkyl Substitution Divergence
N-ethyl vs. N-methyl or NH analogs alters lipophilicity and conformational ensemble; predicted logP difference may influence target engagement.
Uncharacterized Selectivity Profile
No published target engagement data exist for this series; substituent effects are unpredictable, making generic substitution a source of unquantifiable risk.

Differential Evidence vs. Closest Analogs


3-Fluoro vs. 2-Fluoro Positional Isomerism

The target compound bears fluorine at the 3-position (meta) of the benzamide ring, distinguishing it from the 2-fluoro (ortho) positional isomer N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-fluorobenzamide . While no head-to-head experimental comparison has been published, computed molecular properties reveal that the meta-fluoro orientation alters the regional electrostatic profile of the benzamide ring without introducing the steric and intramolecular hydrogen-bonding perturbations characteristic of ortho-fluoro substitution [1]. The 3-fluoro isomer lacks the potential for fluorine–amide NH or fluorine–carbonyl through-space interactions that may influence the conformational ensemble of the 2-fluoro analog [1].

3-Fluoro vs. 2-Fluoro Position
Class-level inference
meta-fluoro substitution
vs. ortho-fluoro
May differentiate binding and metabolic stability profiles
No experimental comparative data
Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationships

N-Ethyl vs. N-Methyl Substitution Effects

The target compound incorporates an N-ethyl substituent on the thiolane-1,1-dioxide nitrogen, differentiating it from the N-methyl analog 3-fluoro-N-methyl-N-[(3S)-3-methyl-1,1-dioxothiolan-3-yl]benzamide (PubChem CID 7260182) . The additional methylene unit in the N-ethyl series increases computed lipophilicity (XLogP3 = 1.441 for the target vs. 1.2 for the N-methyl, 3-methyl analog) and adds one rotatable bond, while the target compound lacks the 3-methyl group present on the thiolane ring of CID 7260182 [1][2]. These combined differences yield distinct physicochemical profiles that may drive differential membrane permeability, metabolic stability, and target binding kinetics.

N-Ethyl vs. N-Methyl Lipophilicity
Cross-study comparable
ΔlogP ≈ +0.24
May influence cell permeability and protein binding
Computed; no experimental assay data
Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

Multi-Target HTS Screening Annotation

The target compound has been annotated as a screening member in five distinct HTS campaigns at the ICCB-Longwood/NSRB Screening Facility, Harvard Medical School: (i) Discovery of Small Molecules to Inhibit Human Cytomegalovirus Nuclear Egress (HMS1262, target: HCMV UL50), (ii) Chemical Probes of Kaposi's Sarcoma Herpes Virus Latent Infection (HMS791, target: ORF73/HHV-8), (iii) High-throughput screen for inhibitors of the GIV GBA-motif interaction with Gαi (HMS1303), (iv) A screen for compounds that inhibit the activity of LtaS in Staphylococcus aureus (HMS979), and (v) A screen for compounds that inhibit viral RNA polymerase binding and polymerization (HMS750, target: poliovirus polymerase) . This multi-target screening annotation profile distinguishes the compound from close structural analogs that are listed only as research chemicals without documented screening provenance [1].

HTS Campaign Annotation
Data to verify
5 HTS campaigns (Harvard)
vs. 0 for closest analogs
Provides screening provenance for follow-up studies
Individual screening outcomes undisclosed
High-Throughput Screening Antiviral Research Chemical Biology

Zero H-Bond Donors: Permeability Differentiation

The tertiary amide structure of the target compound (N-ethyl substitution on the amide nitrogen) results in a hydrogen bond donor (HBD) count of zero, in contrast to secondary amide analogs such as N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide (NH series, HBD = 1) [1]. A zero HBD count combined with moderate lipophilicity (logP 1.441) and a topological polar surface area (tPSA) of 63 Ų places the compound within favorable property space for passive membrane permeability, whereas the secondary amide analogs with HBD = 1 may exhibit reduced permeability and altered pharmacokinetic behavior [1].

HBD Count: Zero
Class-level inference
HBD = 0, tPSA = 63 Ų, logP = 1.441
Tertiary amide may favor passive permeability
Secondary amide analogs have HBD = 1
Physicochemical Profiling Drug-Likeness CNS Penetration

Recommended Applications for 898413-44-0


Antiviral Follow-Up: HCMV & KSHV Screening

The compound's documented inclusion in HMS1262 (HCMV UL50 nuclear egress) and HMS791 (KSHV ORF73 latency) screening campaigns at Harvard Medical School provides a traceable starting point for antiviral chemical biology . Researchers pursuing host-directed or viral-targeted therapies for herpesvirus infections may prioritize this compound for confirmatory dose-response assays, given its pre-existing annotation in two complementary herpesvirus screening contexts . Caution: individual screening outcomes are not publicly available; independent re-testing is required.

SAR Studies on Fluorobenzamide-Thiolane-Dioxide Series

With a defined 3-fluoro substitution pattern, N-ethyl tertiary amide, and unsubstituted thiolane-1,1-dioxide ring, this compound serves as a key intermediate reference point in SAR exploration of this chemical series [1]. Its computed physicochemical profile (logP 1.441, tPSA 63 Ų, HBD 0) makes it suitable as a comparator for newly synthesized analogs where fluorine position, N-alkyl chain length, or thiolane ring substitution are systematically varied [2]. Procurement of this specific CAS number ensures SAR data traceability.

Sulfone Moiety Metabolic Stability Evaluation

The thiolane-1,1-dioxide (sulfolane) core is recognized in the literature as a moiety capable of enhancing metabolic resistance relative to non-oxidized thioether or sulfoxide analogs . The target compound, combining this sulfone motif with a 3-fluorobenzamide warhead and N-ethyl substitution (HBD = 0), provides a defined chemical entity for metabolic stability assays (e.g., liver microsome incubation) to quantify the contribution of the sulfone group relative to matched non-oxidized controls [1].

LtaS Inhibition Screening for Antibacterial Validation

The compound was included in the HMS979 screen targeting LtaS activity in Staphylococcus aureus, a Gram-positive cell wall biosynthesis enzyme of emerging interest for anti-MRSA drug discovery . Researchers investigating LtaS as a therapeutic target may use this compound as a pre-annotated screening hit for orthogonal assay validation, selectivity profiling against human off-targets, and preliminary structure-guided optimization . As with the antiviral screens, independent re-confirmation of activity is essential.

Application
Selection Property
Validation Focus
Herpesvirus antiviral target engagement profiling
Documented HTS inclusion in HCMV and KSHV screens
Confirmatory dose-response re-testing
Fluorobenzamide SAR reference
Defined 3-fluoro, N-ethyl chemotype
Physicochemical and binding comparison with analogs
Sulfone metabolic stability assessment
Thiolane-1,1-dioxide core with HBD=0
Microsomal stability vs. non-oxidized controls
Gram-positive LtaS antibacterial screening
Pre-annotated screening hit for LtaS
Orthogonal assay confirmation and selectivity profiling
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